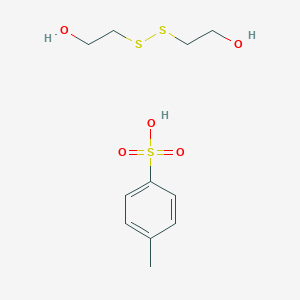![molecular formula C8H12N2OS B14791066 N-[(2-methyl-1,3-thiazol-4-yl)methyl]oxetan-3-amine](/img/structure/B14791066.png)
N-[(2-methyl-1,3-thiazol-4-yl)methyl]oxetan-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2-methyl-1,3-thiazol-4-yl)methyl]oxetan-3-amine is a compound that features a thiazole ring and an oxetane ring. Thiazole rings are known for their aromaticity and presence in various biologically active compounds. The oxetane ring, a four-membered cyclic ether, is notable for its strained structure, which can influence the reactivity of the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methyl-1,3-thiazol-4-yl)methyl]oxetan-3-amine typically involves the formation of the thiazole ring followed by the introduction of the oxetane moiety. One common method involves the reaction of 2-methylthiazole with an appropriate oxetane derivative under controlled conditions. The reaction may require catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(2-methyl-1,3-thiazol-4-yl)methyl]oxetan-3-amine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiazole ring or the oxetane ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.
Wissenschaftliche Forschungsanwendungen
N-[(2-methyl-1,3-thiazol-4-yl)methyl]oxetan-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of N-[(2-methyl-1,3-thiazol-4-yl)methyl]oxetan-3-amine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The oxetane ring’s strained structure can also influence the compound’s reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole ring.
Tiazofurin: An antineoplastic drug featuring a thiazole ring.
Uniqueness
N-[(2-methyl-1,3-thiazol-4-yl)methyl]oxetan-3-amine is unique due to the presence of both a thiazole and an oxetane ring. This combination can result in distinct chemical properties and biological activities, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C8H12N2OS |
|---|---|
Molekulargewicht |
184.26 g/mol |
IUPAC-Name |
N-[(2-methyl-1,3-thiazol-4-yl)methyl]oxetan-3-amine |
InChI |
InChI=1S/C8H12N2OS/c1-6-10-7(5-12-6)2-9-8-3-11-4-8/h5,8-9H,2-4H2,1H3 |
InChI-Schlüssel |
QMGYQJGFTJAHLO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=CS1)CNC2COC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


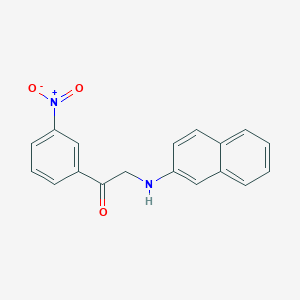
![1-chloro-N,N-dimethyl-2-[4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-yl]-2-nitroethenamine](/img/structure/B14790992.png)
![2-amino-N-cyclopropyl-3-methyl-N-[(4-nitrophenyl)methyl]butanamide](/img/structure/B14790999.png)
![(1S,2S,6R,13R)-6,13-bis(hydroxymethyl)-2,6-dimethyltetracyclo[10.3.1.01,10.02,7]hexadecane-5,13-diol](/img/structure/B14791005.png)
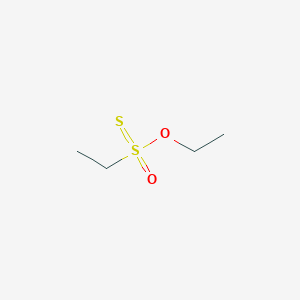
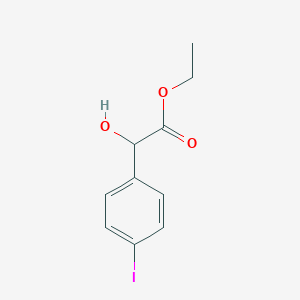
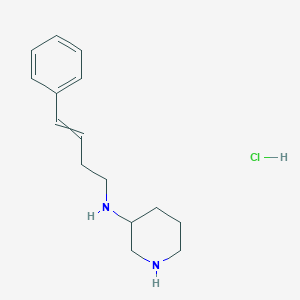

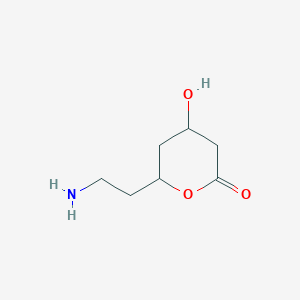
![[6-[[(2S,3R,6R,8S)-2-(benzoyloxymethyl)-6-hydroxy-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl benzoate](/img/structure/B14791032.png)
![N-[[1-(2-amino-3-methylbutanoyl)piperidin-2-yl]methyl]acetamide](/img/structure/B14791035.png)
![(5S)-5-[[[(1,1-Dimethylethyl)diphenylsilyl]oxy]methyl]dihydro-2(3H)-furanone](/img/structure/B14791047.png)
